Product packaging for 2-Amino-5-(4-chlorophenoxy)benzoic acid(Cat. No.:CAS No. 117297-52-6)

2-Amino-5-(4-chlorophenoxy)benzoic acid

Cat. No.: B2745889
CAS No.: 117297-52-6
M. Wt: 263.68
InChI Key: ANAJELSXTNMAMP-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenoxy)benzoic acid ( 117297-52-6) is a high-purity benzoic acid derivative supplied for scientific research and development . This compound, with a molecular formula of C13H10ClNO3 and a molecular weight of 263.68, features a distinct molecular architecture comprising a benzoic acid core substituted with an amino group and a 4-chlorophenoxy ether linkage . This structure makes it a valuable synthetic intermediate, or "building block," in medicinal chemistry and drug discovery for the synthesis of more complex molecules. Its specific research applications include serving as a precursor in the development of novel bioactive compounds, where the chlorophenoxy moiety can be crucial for target binding. Researchers utilize this compound in exploring structure-activity relationships (SAR), particularly in the design of potential enzyme inhibitors or receptor ligands. The compound is characterized by its SMILES notation, O=C(O)C1=CC(OC2=CC=C(Cl)C=C2)=CC=C1N, which precisely describes its atomic connectivity . Handling should adhere to safe laboratory practices. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO3 B2745889 2-Amino-5-(4-chlorophenoxy)benzoic acid CAS No. 117297-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(4-chlorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-8-1-3-9(4-2-8)18-10-5-6-12(15)11(7-10)13(16)17/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAJELSXTNMAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117297-52-6
Record name 2-amino-5-(4-chlorophenoxy)benzoic acid
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Synthetic Methodologies and Chemical Transformations of 2 Amino 5 4 Chlorophenoxy Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org For 2-Amino-5-(4-chlorophenoxy)benzoic acid, the analysis begins by identifying the key bonds that can be disconnected through reliable and well-established chemical reactions.

The two most logical points for disconnection in the target molecule are the C-O bond of the diaryl ether and the C-N bond of the aromatic amine. amazonaws.comlkouniv.ac.in

Disconnection of the C-O Ether Bond: This is a primary strategic disconnection as numerous methods exist for the formation of diaryl ethers. slideshare.net This break leads to two synthons: a 4-chlorophenoxide anion and a substituted 2-aminobenzoic acid cation with a leaving group at the 5-position. The corresponding real-world reagents, or synthetic equivalents, would be 4-chlorophenol and a 2-amino-5-halobenzoic acid (e.g., 2-amino-5-bromobenzoic acid).

Disconnection of the C-N Amine Bond: Alternatively, the bond between the amino group and the benzoic acid ring can be disconnected. This approach, however, often requires functional group interconversion (FGI). lkouniv.ac.in A direct disconnection would imply the addition of an amine to an unactivated aryl ring, which is challenging. Therefore, the amino group is retrosynthetically converted to a more synthetically versatile nitro group (-NO2). This FGI leads to a precursor, 5-(4-chlorophenoxy)-2-nitrobenzoic acid, which can be synthesized and then reduced to form the target amine.

These two primary disconnection strategies outline the main pathways for constructing the molecule, focusing on the sequential formation of the ether linkage and the installation of the amino group.

Precursor Synthesis and Advanced Derivatization Pathways for this compound

Building upon the retrosynthetic blueprint, the forward synthesis involves the step-by-step assembly of precursors and their subsequent transformation.

Synthesis of Key Intermediates

The specific intermediate "4-Chloro-2-(2-chlorophenoxy)benzoic acid" mentioned in the outline does not directly align with the structure of the final target molecule, this compound. A more logical key intermediate, based on the retrosynthetic analysis, would be a compound like 5-Bromo-2-nitrobenzoic acid or 2-Amino-5-hydroxybenzoic acid . These precursors provide the necessary functionalities for the subsequent etherification and amination/reduction steps. For instance, 2-amino-5-chlorobenzoic acid can be prepared by the chlorination of anthranilic acid using reagents like sulfuryl chloride. prepchem.com

Amination Strategies for Benzoic Acid Derivatives

Introducing an amino group onto a benzoic acid ring is a critical transformation in this synthesis. The most common and reliable method involves the nitration of the aromatic ring followed by the reduction of the resulting nitro group.

Nitration: A substituted benzoic acid can be nitrated using standard electrophilic aromatic substitution conditions, typically a mixture of nitric acid and sulfuric acid. google.com The directing effects of the existing substituents on the ring are crucial for achieving the correct regiochemistry.

Reduction: The nitro group is then reduced to a primary amine. This can be accomplished using a variety of reducing agents.

Reducing AgentTypical ConditionsNotes
Tin(II) chloride (SnCl2) HCl, Ethanol (B145695)A classic and effective method.
Hydrogen gas (H2) Palladium on Carbon (Pd/C), Methanol/EthanolA clean catalytic hydrogenation method.
Iron (Fe) powder Acetic Acid or HClAn inexpensive and common industrial method.
Sodium Dithionite (Na2S2O4) Aqueous solutionA milder reducing agent suitable for sensitive substrates.

This two-step sequence is a robust pathway for producing aromatic amines from nitro-aromatic precursors. pearson.com Modern approaches also include direct C-H amination using specialized catalysts, such as iridium-based systems, which can offer more direct routes but may require complex ligand and catalyst development. nih.gov

Etherification Approaches for Phenoxy Linkages

The formation of the diaryl ether bond is another cornerstone of the synthesis. This can be achieved through several methods, with the Ullmann condensation being a traditional and effective choice.

Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In the context of synthesizing our target molecule, this could involve reacting a derivative of 2-amino-5-bromobenzoic acid with 4-chlorophenol in the presence of a copper catalyst (such as CuI or copper powder) and a base (like K2CO3 or Cs2CO3) in a high-boiling polar aprotic solvent like DMF or DMSO. researchgate.net

Buchwald-Hartwig Amination/Etherification: Modern palladium-catalyzed cross-coupling reactions offer an alternative, often with higher yields and milder conditions. While primarily known for C-N bond formation, variations of this reaction can also be used to form C-O bonds between an aryl halide and a phenol.

The choice of method depends on the specific substrates, functional group tolerance, and desired reaction scale.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule with greater efficiency, often by employing advanced catalytic systems.

Catalytic Reaction Systems in Compound Formation

Modern organic synthesis increasingly relies on catalytic systems to achieve high selectivity and efficiency. For the synthesis of this compound, catalytic methods are particularly relevant for the key bond-forming steps.

Copper-catalyzed amination provides a direct method for coupling aryl bromides with amines. Studies have shown that unprotected bromobenzoic acids can undergo regioselective amination using copper powder or Cu2O as catalysts. nih.govorganic-chemistry.org This approach could potentially be applied to couple an amine with a 5-(4-chlorophenoxy)-2-bromobenzoic acid intermediate.

These catalytic approaches represent the forefront of synthetic methodology, enabling the construction of complex molecules like this compound with fewer steps and greater control.

Stereoselective Synthesis Considerations

Currently, the scientific literature does not extensively detail the direct stereoselective synthesis of this compound. The primary approach to obtaining enantiomerically pure forms of this compound and related aromatic amino acids revolves around the resolution of a racemic mixture. Several established techniques can be theoretically applied to achieve this separation.

Diastereomeric Salt Resolution: This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility. This difference allows for their separation through fractional crystallization. Once separated, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure carboxylic acid.

Enzymatic Resolution: A highly selective and environmentally benign approach involves the use of enzymes. Lipases or proteases can selectively catalyze the esterification or hydrolysis of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. For instance, an aminoacylase enzyme can specifically hydrolyze the N-acyl derivative of the L-amino acid, allowing for its separation from the unreacted D-enantiomer. This method is advantageous due to its high stereoselectivity, mild reaction conditions, and reduced environmental impact.

Chiral Chromatography: Another powerful technique for separating enantiomers is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Glycopeptide-based selectors, for example, have been successfully used for the chiral resolution of aromatic amino acids.

Optimization of Synthetic Protocols

A plausible and common synthetic route to this compound involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. In this case, the reaction would likely involve 2-amino-5-chlorobenzoic acid and 4-chlorophenol. The optimization of such a synthesis is crucial for maximizing yield and purity.

Reaction Condition Screening (Temperature, Pressure, Solvent Systems, Catalysis)

The efficiency of the Ullmann condensation is highly dependent on several factors that can be systematically screened and optimized.

ParameterConditions to ScreenExpected Impact
Temperature 100-200 °CHigher temperatures generally increase reaction rates but can also lead to side product formation.
Pressure Atmospheric to several atmospheresElevated pressure can be beneficial for reactions in sealed vessels, especially with lower boiling point solvents.
Solvent DMF, DMSO, NMP, Toluene, XylenePolar aprotic solvents are often preferred for their ability to dissolve the reactants and facilitate the reaction.
Catalyst Cu(I) salts (e.g., CuI, CuBr), Cu(II) salts (e.g., CuSO4), Copper powderThe choice of copper source and its oxidation state can significantly influence catalytic activity.
Ligand L-proline, N,N-dimethylglycine, 1,10-phenanthroline (B135089)Ligands can stabilize the copper catalyst, increase its solubility, and accelerate the reaction, often allowing for milder conditions.
Base K2CO3, Cs2CO3, KOH, t-BuOKThe base is crucial for deprotonating the phenol and plays a role in the catalytic cycle.

Interactive Data Table: Effect of Reaction Parameters on Ullmann Condensation Yield.

Yield Enhancement and Purity Improvement Techniques

Beyond initial screening, several techniques can be employed to enhance the yield and purity of this compound.

High-Throughput Experimentation: Utilizing parallel synthesis platforms allows for the rapid screening of a wide range of reaction conditions, accelerating the optimization process.

Purification Methods: Column chromatography using silica gel is a standard method for purifying the final product. Recrystallization from a suitable solvent system can be employed to obtain highly pure crystalline material.

Mechanistic Insights into Reaction Pathways (e.g., nucleophilic aromatic substitution, Ullmann-type coupling)

The formation of the diaryl ether bond in this compound via the Ullmann condensation is believed to proceed through a copper-catalyzed nucleophilic aromatic substitution mechanism.

The generally accepted catalytic cycle for the Ullmann condensation involves the following key steps:

Formation of a Copper(I) Phenoxide: The phenol (4-chlorophenol) reacts with a base to form a phenoxide, which then coordinates with a Cu(I) salt.

Oxidative Addition: The aryl halide (2-amino-5-chlorobenzoic acid) undergoes oxidative addition to the copper(I) phenoxide complex, forming a Cu(III) intermediate.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.

Alternatively, a mechanism involving a Cu(I)/Cu(II) cycle has also been proposed. The presence of electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally facilitates the reaction. In the case of 2-amino-5-chlorobenzoic acid, the chloro and carboxylic acid groups are electron-withdrawing, while the amino group is electron-donating, leading to a complex interplay of electronic effects that influence the reaction rate and yield.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes.

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional Ullmann reactions often utilize high-boiling, polar aprotic solvents like DMF and NMP, which have environmental and health concerns. Modern approaches focus on minimizing or eliminating the use of such solvents.

Solvent-Free Reactions: Performing the Ullmann coupling under solvent-free conditions, for instance, by heating the neat reactants with the catalyst, can significantly reduce waste. Microwave irradiation can be particularly effective in promoting solvent-free reactions by enabling rapid and efficient heating.

Environmentally Benign Solvents: The use of greener solvents is a key aspect of sustainable chemistry.

Water: Performing the Ullmann reaction in water, often with the aid of surfactants or phase-transfer catalysts, is a highly attractive green alternative.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low toxicity, and can be recycled, making them excellent green solvent replacements. Choline chloride-based DESs have been shown to be effective media for Ullmann-type reactions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. This technique can often enable reactions to proceed under milder conditions and in greener solvents, or even in the absence of a solvent.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Atom Economy and Waste Minimization in Synthetic Design of this compound

The principles of green chemistry, particularly atom economy and waste minimization, are critical in the contemporary design of synthetic routes for chemical compounds. These principles aim to maximize the incorporation of reactant atoms into the final product and reduce the generation of hazardous waste, leading to more sustainable and cost-effective manufacturing processes. The synthesis of this compound, a complex molecule with potential applications in various chemical fields, provides a relevant case study for the application of these principles.

A plausible and established method for the synthesis of diaryl ethers, such as the core structure of this compound, is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. A hypothetical, yet chemically sound, synthetic route for this compound could involve the reaction of 2-amino-5-bromobenzoic acid with 4-chlorophenol in the presence of a copper catalyst and a base.

Theoretical Atom Economy Calculation

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, multiplied by 100. For the proposed Ullmann condensation synthesis of this compound, the reaction can be represented as follows:

C₇H₆BrNO₂ + C₆H₅ClO + Base → C₁₃H₁₀ClNO₃ + [Base-H]⁺ + Br⁻

For the purpose of this analysis, let's consider the use of potassium carbonate (K₂CO₃) as the base. The balanced equation would be:

2 C₇H₆BrNO₂ + 2 C₆H₅ClO + K₂CO₃ → 2 C₁₃H₁₀ClNO₃ + 2 KBr + H₂O + CO₂

The molecular weights of the components are:

2-Amino-5-bromobenzoic acid (C₇H₆BrNO₂): 216.03 g/mol

4-Chlorophenol (C₆H₅ClO): 128.56 g/mol

Potassium Carbonate (K₂CO₃): 138.21 g/mol

this compound (C₁₃H₁₀ClNO₃): 279.68 g/mol

Potassium Bromide (KBr): 119.00 g/mol

Water (H₂O): 18.02 g/mol

Carbon Dioxide (CO₂): 44.01 g/mol

The atom economy is calculated as:

Atom Economy = (Molecular Weight of Desired Product) / (Sum of Molecular Weights of All Reactants) * 100

In this case:

Atom Economy = (2 * 279.68) / ((2 * 216.03) + (2 * 128.56) + 138.21) * 100 Atom Economy = 559.36 / (432.06 + 257.12 + 138.21) * 100 Atom Economy = 559.36 / 827.39 * 100 ≈ 67.6%

This calculation demonstrates that, even with a 100% yield, a significant portion of the reactant atoms end up as byproducts (potassium bromide, water, and carbon dioxide), highlighting an area for potential improvement in the synthetic design.

Interactive Data Table: Atom Economy of a Plausible Synthetic Route

ReactantMolecular FormulaMolecular Weight ( g/mol )Moles (Stoichiometry)Total Mass (g)
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.032432.06
4-ChlorophenolC₆H₅ClO128.562257.12
Potassium CarbonateK₂CO₃138.211138.21
Total Reactants 827.39
Product Molecular Formula Molecular Weight ( g/mol ) Moles (Stoichiometry) Total Mass (g)
This compoundC₁₃H₁₀ClNO₃279.682559.36
Atom Economy 67.6%

Waste Minimization Strategies in Synthetic Design

Beyond theoretical atom economy, practical waste minimization involves considering solvents, catalysts, and reaction conditions.

Catalyst Selection and Recycling: Traditional Ullmann reactions often require stoichiometric amounts of copper. Modern advancements have introduced highly active copper catalysts with various ligands that can be used in much smaller quantities. The development of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and recycled would significantly reduce waste and the environmental impact associated with heavy metals.

Solvent Choice: High-boiling polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used in Ullmann condensations. These solvents are effective but pose environmental and health risks. Research into greener solvent alternatives, such as ionic liquids, supercritical fluids, or even water (if catalyst systems permit), could drastically reduce the environmental footprint of the synthesis. The ability to recycle the solvent is also a key consideration.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and selectivity, thereby minimizing the formation of byproducts and the need for extensive purification steps. Microwave-assisted synthesis, for example, has been shown to accelerate many organic reactions, often leading to cleaner products and reduced energy consumption.

Alternative Synthetic Routes: Exploring alternative synthetic pathways that are inherently more atom-economical is a fundamental aspect of green chemistry. For instance, a nucleophilic aromatic substitution (SNAr) reaction could be considered if one of the aromatic rings is sufficiently activated by electron-withdrawing groups. An ideal SNAr reaction might proceed without a metal catalyst, which would be a significant improvement. Another approach could involve a C-H activation strategy, directly coupling a C-H bond on one of the aromatic rings with the phenolic hydroxyl group, which would eliminate the need for pre-functionalized starting materials like aryl halides and thus improve atom economy.

By systematically evaluating and optimizing these factors, the synthesis of this compound can be designed to be more efficient, produce less waste, and align with the principles of sustainable chemical manufacturing.

Advanced Structural Characterization and Spectroscopic Investigations of 2 Amino 5 4 Chlorophenoxy Benzoic Acid

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Amino-5-(4-chlorophenoxy)benzoic acid, each offering unique insights into its atomic and electronic composition.

While specific experimental NMR data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The aromatic region would show signals for the seven protons on the two benzene (B151609) rings. The protons on the aminobenzoic acid ring are anticipated to appear as a set of coupled multiplets, influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and phenoxy groups. The protons on the chlorophenoxy ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene ring. The amine protons would typically present as a broad singlet, and the highly deshielded carboxylic acid proton would appear as a broad singlet far downfield.

¹³C NMR: The carbon NMR spectrum should reveal 13 distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in a specific range, with their chemical shifts influenced by the attached functional groups. For instance, the carbon atom bonded to the ether oxygen (C-O) and the carbon bonded to the amino group (C-N) would have characteristic chemical shifts. The carbons on the chlorophenoxy ring would also be distinguishable, particularly the carbon atom directly bonded to the chlorine atom (C-Cl).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals by revealing proton-proton coupling networks and direct proton-carbon correlations, respectively.

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. The Fourier-Transform Infrared (FTIR) and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands.

Key expected vibrational modes include:

O-H Stretching: A very broad band in the FTIR spectrum, typically in the 2500–3300 cm⁻¹ range, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

N-H Stretching: Two distinct bands are expected for the primary amine group in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: A strong, sharp absorption band around 1680–1710 cm⁻¹ in the FTIR spectrum, indicative of the carbonyl group in the carboxylic acid, likely participating in hydrogen bonding. researchgate.net

C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the diaryl ether linkage are expected to appear in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

Aromatic C=C Stretching: Multiple sharp bands in the 1450–1600 cm⁻¹ region.

C-Cl Stretching: A moderate to strong band in the lower frequency region of the fingerprint, typically around 1000-1100 cm⁻¹.

These vibrational signatures serve as a molecular fingerprint, allowing for the identification and structural confirmation of the compound.

Table 1: Expected Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Amine (N-H)Asymmetric & Symmetric Stretch3300–3500Medium
Carboxylic Acid (O-H)Stretch (H-bonded)2500–3300Broad, Strong
Carboxylic Acid (C=O)Stretch1680–1710Strong, Sharp
Aromatic (C=C)Ring Stretch1450–1600Medium to Strong, Sharp
Ether (C-O-C)Asymmetric Stretch1200–1250Strong
Aryl-Cl (C-Cl)Stretch1000–1100Medium to Strong

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₃H₁₀ClNO₃), the predicted monoisotopic mass is 263.0349 Da. uni.lu HRMS analysis would confirm this exact mass, thereby validating the molecular formula. The presence of chlorine would be evident from the characteristic isotopic pattern, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak.

While experimental fragmentation data is not available, analysis of the fragmentation pattern in tandem MS/MS experiments would provide further structural confirmation. Likely fragmentation pathways could include the loss of a hydroxyl radical (•OH), water (H₂O), or carbon dioxide (CO₂) from the carboxylic acid group, or cleavage of the ether bond.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₃H₁₀ClNO₃) uni.lu
AdductPredicted m/z
[M+H]⁺264.04218
[M+Na]⁺286.02412
[M+K]⁺301.99806
[M-H]⁻262.02762

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two substituted benzene rings and the carbonyl group. The spectrum of benzoic acid in aqueous solution typically shows absorption bands corresponding to π→π* transitions. rsc.org The presence of the amino group (-NH₂), a strong auxochrome, is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system through its lone pair of electrons. researchgate.net The chlorophenoxy group would also influence the electronic transitions. The spectrum would likely be characterized by intense bands in the UV region, providing evidence of the conjugated aromatic system.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound has not been reported in the reviewed literature, its molecular structure allows for predictions of its solid-state packing and intermolecular interactions.

The crystal structure of this compound is expected to be dominated by a network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor and frequently forms centrosymmetric dimers with neighboring molecules through strong O-H···O hydrogen bonds. researchgate.net Furthermore, the amino group can act as a hydrogen bond donor (N-H), and the ether oxygen and carbonyl oxygen can act as acceptors. This functionality could lead to the formation of extended chains or sheets, linking the primary carboxylic acid dimers. nih.gov

Other potential supramolecular interactions include:

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving aromatic C-H donors and oxygen or aromatic ring acceptors could further stabilize the three-dimensional packing arrangement.

Halogen Interactions: The chlorine atom could potentially participate in C-Cl···π or other weak halogen bonding interactions.

Conformational Analysis in the Crystalline State

A precise conformational analysis of this compound in the solid state is contingent on the availability of its crystal structure, which is currently not available in the public domain. This analysis would focus on the molecule's three-dimensional geometry as it exists in the crystal lattice. Key aspects would include the planarity of the benzoic acid and chlorophenoxy rings, the torsion angles defining the orientation of the carboxylic acid and amino groups relative to the benzene ring, and the dihedral angle across the ether linkage. This information, typically presented in data tables, is crucial for understanding how the molecular conformation is influenced by the crystal packing forces and intermolecular interactions.

Computational Chemistry and Theoretical Characterization of 2 Amino 5 4 Chlorophenoxy Benzoic Acid

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green areas represent neutral potential.

For 2-Amino-5-(4-chlorophenoxy)benzoic acid, the MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, highlighting these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). als-journal.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. als-journal.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This energy gap is also indicative of the molecule's ability to undergo charge transfer within itself. researchgate.net

From the HOMO-LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity.

Interactive Table 2: Calculated FMO Properties and Reactivity Descriptors for this compound (Predicted)

PropertySymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.20
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.85
HOMO-LUMO Energy GapΔE4.35
Electronegativityχ4.025
Chemical Hardnessη2.175
Global SoftnessS0.230

Note: These values are representative and derived from computational studies on analogous molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. scihorizon.com This method allows for the investigation of intramolecular interactions, such as hyperconjugation and hydrogen bonding, by examining the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). scihorizon.com

Interactive Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Predicted)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nπ(C-C)ring25.5
LP(2) Oetherπ(C-C)ring20.1
π(C-C)ringπ(C-C)ring15.8
LP(2) Ocarbonylσ(C-O)carboxyl18.2

Note: LP denotes a lone pair. The values presented are illustrative of typical intramolecular interactions found in similar aromatic compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set deficiencies, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are often from the HOMO to the LUMO. researchgate.net The calculated NMR chemical shifts can also be correlated with experimental data to confirm the molecular structure. The agreement between the calculated and experimental spectra serves as a validation of the computational methodology and the optimized molecular structure. researchgate.net

Computational Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Computational vibrational analysis is a powerful tool for understanding the molecular vibrations of a compound. Techniques such as Density Functional Theory (DFT), often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies. mdpi.com These calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data from FT-IR and FT-Raman spectroscopy. icm.edu.plresearchgate.net

The Potential Energy Distribution (PED) analysis is crucial for assigning the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, or torsion of particular bonds or functional groups. mdpi.com For this compound, PED allows for the unambiguous characterization of vibrations associated with the amino group (NH₂), the carboxylic acid group (COOH), the chlorophenoxy moiety, and the benzene (B151609) rings.

For instance, the stretching vibrations of the C=O and O-H groups in the carboxylic acid function are expected at high wavenumbers. mdpi.com The asymmetric and symmetric stretching of the ether linkage (C-O-C) and the C-Cl bond vibrations would appear at lower frequencies. The N-H stretching vibrations of the amino group are also characteristic. A detailed assignment based on theoretical calculations provides a complete vibrational profile of the molecule. nih.gov

Table 1: Illustrative Vibrational Frequencies and PED Assignments for this compound (Note: This data is representative and based on typical computational results for similar molecules.)

Scaled Frequency (cm⁻¹)Vibrational ModePotential Energy Distribution (PED) Contribution (%)
3620ν(O-H)O-H stretch (98%)
3450νₐₛ(N-H)Asymmetric N-H stretch (95%)
3350νₛ(N-H)Symmetric N-H stretch (94%)
3100ν(C-H)Aromatic C-H stretch (85%)
1710ν(C=O)C=O stretch (80%), C-C stretch (15%)
1620δ(NH₂)NH₂ scissoring (75%)
1585ν(C=C)Aromatic C=C stretch (60%)
1245νₐₛ(C-O-C)Asymmetric C-O-C ether stretch (70%)
1170δ(C-H)In-plane aromatic C-H bend (55%)
1090ν(C-O)C-O stretch (Carboxyl) (50%), δ(O-H) (30%)
750ν(C-Cl)C-Cl stretch (65%)

Theoretical NMR Chemical Shift Prediction

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a fundamental aspect of computational chemistry used for structure elucidation. Calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can provide accurate predictions of ¹H and ¹³C chemical shifts. nih.gov The predicted shifts are reported in parts per million (ppm) relative to a standard reference, usually Tetramethylsilane (TMS). docbrown.info

The chemical shifts are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the carboxylic acid, ether oxygen, and chlorine atom will cause deshielding (a downfield shift to higher ppm values) for nearby protons and carbons. ucl.ac.uk Conversely, the electron-donating amino group will cause shielding (an upfield shift to lower ppm values), particularly for the ortho and para positions relative to it. ucl.ac.uk By analyzing these substituent effects, a theoretical spectrum can be constructed, aiding in the interpretation of experimental data.

Table 2: Predicted ¹H and ¹³C Chemical Shifts (ppm) for this compound (Note: Values are illustrative, calculated relative to TMS, and reflect expected substituent effects.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
COOH11.5 - 12.5168 - 172Acidic proton, highly deshielded. Carbonyl carbon is strongly deshielded.
C-NH₂-145 - 150Amino group is activating, deshielding the attached carbon.
C-COOH-112 - 117Carboxyl group attachment point.
C-H (ortho to COOH)7.8 - 8.0133 - 136Deshielded by adjacent electron-withdrawing COOH group.
C-H (ortho to NH₂)6.8 - 7.0118 - 122Shielded by electron-donating NH₂ group.
C-O (Ether)-150 - 155Deshielded by electronegative oxygen.
C-H (ortho to Ether)7.0 - 7.2120 - 124Influenced by ether oxygen.
C-H (ortho to Cl)7.3 - 7.5128 - 132Deshielded by electronegative chlorine.
C-Cl-125 - 130Deshielded by attached chlorine.

Conformational Landscape Exploration and Energy Barriers

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. chemistrysteps.com For this compound, key rotatable bonds include the C-O bonds of the ether linkage and the C-C bond connecting the carboxylic acid group to the benzene ring. The study of the potential energy surface (PES) helps identify the most stable, low-energy conformers and the energy barriers that separate them. nih.gov

The relative stability of different conformers is determined by a combination of steric hindrance and torsional strain. libretexts.org For example, rotation around the C-O-C ether bonds will be governed by the steric repulsion between the two aromatic rings. Similarly, the orientation of the carboxylic acid group relative to the amino group can be influenced by potential intramolecular hydrogen bonding, which would stabilize certain conformations. Computational methods can map out the energy changes during bond rotation, revealing the energy minima (stable conformers) and transition states (energy barriers). nih.gov An energy barrier of less than a few kcal/mol suggests that interconversion between conformers is rapid at room temperature. chemistrysteps.comlibretexts.org

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time. mdpi.com MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering a view of its flexibility, conformational transitions, and interactions with its environment (e.g., a solvent) on a timescale of picoseconds to nanoseconds. mdpi.comresearchgate.net

For this compound in a non-biological context, MD simulations can be used to study its solvation structure and how solvent molecules arrange around its different functional groups. Furthermore, metrics such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of a particular conformation over the simulation time. The Root Mean Square Fluctuation (RMSF) of each atom can reveal which parts of the molecule are more rigid and which are more flexible. nih.gov For instance, the chlorophenoxy group connected by a flexible ether linkage might be expected to show higher fluctuations than the atoms within the rigid benzene rings.

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 4 Chlorophenoxy Benzoic Acid As a Building Block

Amine Group Reactivity

The nucleophilic nature of the aromatic amine group is central to its reactivity. It readily participates in reactions with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions

The primary amine of 2-amino-5-(4-chlorophenoxy)benzoic acid can be readily acylated or sulfonated. These reactions are fundamental for the synthesis of amides and sulfonamides, respectively.

Acylation typically involves the reaction of the amine with an acyl chloride or acid anhydride (B1165640). researchgate.netstudymind.co.uk The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. wikipedia.org This transformation is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov This method is used to produce N-acylated anthranilic acids, which are important intermediates for the synthesis of various heterocyclic compounds. researchgate.netnih.gov

Sulfonylation is achieved by reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. nih.gov This reaction yields sulfonamides, a class of compounds with significant applications. The synthesis of anthranilic acid sulfonamide analogs has been reported using base-catalyzed sulfonylation with substituted benzenesulfonyl chlorides in an aqueous medium. nih.govnih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions This table is illustrative and based on the reactivity of analogous aminobenzoic acids.

Reactant 1 Reactant 2 (Acylating/Sulfonylating Agent) Product Class General Conditions
This compound Acetyl chloride Acylamide Base (e.g., Pyridine), Room Temperature
This compound Benzoyl chloride Acylamide Base (e.g., Triethylamine), Room Temperature
This compound p-Toluenesulfonyl chloride Sulfonamide Base (e.g., NaHCO₃), Water, Room Temperature
This compound 4-Nitrobenzenesulfonyl chloride Sulfonamide Base (e.g., Na₂CO₃), Water, Room Temperature

Diazotization and Subsequent Transformations

The aromatic amine group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). mnstate.edumasterorganicchemistry.com

The resulting diazonium salt of this compound can then undergo various nucleophilic substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction . masterorganicchemistry.comwikipedia.orgorganic-chemistry.org These transformations allow for the replacement of the diazonium group (-N₂⁺) with halides, a cyano group, or a hydroxyl group.

Halogenation: Treatment with CuCl, CuBr, or KI leads to the corresponding 2-chloro-, 2-bromo-, or 2-iodo- derivatives. wikipedia.orgcore.ac.uk

Cyanation: Reaction with CuCN introduces a nitrile (-CN) functional group. wikipedia.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution or reacting it with Cu₂O yields the corresponding phenolic derivative. wikipedia.org

These reactions are powerful tools for aromatic substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Table 2: Potential Sandmeyer Reactions of Diazotized this compound This table illustrates expected outcomes based on established Sandmeyer reaction protocols.

Diazonium Salt Intermediate Reagent Product's 2-Position Substituent Reaction Name
2-Diazo-5-(4-chlorophenoxy)benzoic acid chloride CuCl -Cl Sandmeyer
2-Diazo-5-(4-chlorophenoxy)benzoic acid bromide CuBr -Br Sandmeyer
2-Diazo-5-(4-chlorophenoxy)benzoic acid salt KI -I (none)
2-Diazo-5-(4-chlorophenoxy)benzoic acid salt CuCN -CN Sandmeyer
2-Diazo-5-(4-chlorophenoxy)benzoic acid salt H₂O, Δ -OH Hydrolysis

Condensation Reactions with Carbonyl Compounds

The primary amine group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. imist.marroij.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. niscpr.res.in

The reaction of 2-aminobenzoic acid derivatives with various aromatic aldehydes (such as 4-methoxybenzaldehyde (B44291) or 2-thiophene carboxaldehyde) in a solvent like ethanol (B145695) upon heating yields the corresponding Schiff base ligand. imist.manih.gov These products are valuable in coordination chemistry and as intermediates for the synthesis of heterocyclic systems.

Table 3: Schiff Base Formation from this compound This table provides hypothetical examples based on the known reactivity of 2-aminobenzoic acid.

Amine Reactant Carbonyl Reactant (Aldehyde/Ketone) Product Type General Conditions
This compound Benzaldehyde Imine (Schiff Base) Ethanol, Reflux, cat. Acid
This compound 4-Methoxybenzaldehyde Imine (Schiff Base) Ethanol, Reflux
This compound Acetone Imine (Schiff Base) Toluene, Reflux, Dean-Stark
This compound Cyclohexanone Imine (Schiff Base) Toluene, Reflux, Dean-Stark

Carboxylic Acid Group Reactivity

The carboxylic acid group (-COOH) is an electron-withdrawing group that can undergo reactions typical of its class, most notably esterification and amidation, as well as decarboxylation under specific conditions.

Esterification and Amidation Reactions

Esterification is a common transformation of the carboxylic acid group. The Fischer-Speier esterification is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgbyjus.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.orgbyjus.com This method has been successfully applied to synthesize various esters of p-aminobenzoic acid, a close analog. asm.org

Amidation involves the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. Direct reaction requires very high temperatures; therefore, the carboxylic acid is typically activated first. luxembourg-bio.com Common methods use coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or propanephosphonic acid anhydride (T3P). nih.govnih.govresearchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine to form the amide bond under mild conditions. nih.gov

Table 4: Esterification and Amidation of this compound This table shows representative transformations for the carboxylic acid group.

Reaction Type Reagents Product Functional Group General Conditions
Esterification Methanol, H₂SO₄ (cat.) Methyl Ester Reflux
Esterification Ethanol, p-TsOH (cat.) Ethyl Ester Reflux, Water Removal
Amidation Aniline, EDC, HOBt Anilide (Amide) Room Temperature, Organic Solvent
Amidation Benzylamine, T3P, Et₃N Benzylamide (Amide) Room Temperature, Organic Solvent

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from simple aromatic carboxylic acids is generally a difficult reaction that requires harsh conditions. youtube.com

One traditional method involves heating the carboxylic acid or its salt with soda lime (a mixture of NaOH and CaO) at high temperatures. libretexts.org For instance, benzoic acid can be converted to benzene (B151609) by heating it with soda lime. libretexts.org This method, however, lacks functional group tolerance and may not be suitable for a substituted molecule like this compound.

More modern methods have been developed to achieve decarboxylation under milder conditions. These can include:

Catalytic Decarboxylation: Certain transition metal catalysts, particularly palladium complexes, have been shown to catalyze the decarboxylation of some hydroxybenzoic acids. rsc.org

Radical Decarboxylation: Recent advances have utilized photoredox catalysis to enable the decarboxylation of benzoic acids at low temperatures, proceeding through a radical intermediate. nih.gov

The presence of the electron-donating amine and phenoxy groups on the ring may influence the stability of the aromatic ring and the feasibility of decarboxylation. However, achieving selective decarboxylation without disrupting other parts of the molecule remains a significant synthetic challenge.

Phenoxy Ether Cleavage and Modifications

The diaryl ether linkage in this compound is a robust functional group, generally resistant to cleavage under standard conditions. However, targeted cleavage can be achieved using potent reagents, providing a route to substituted phenols and hydroquinones. These reactions are critical for scaffold modification, allowing for the introduction of new functional groups at the C-5 position of the benzoic acid ring.

Common strategies for the cleavage of diaryl ethers, applicable to this molecule, involve strong acids or Lewis acids. For instance, boron tribromide (BBr₃) is a classic reagent for cleaving aryl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct with the ether oxygen, followed by nucleophilic attack by the bromide ion. Another established method is the use of strong proton acids such as hydrobromic acid (HBr) at elevated temperatures.

Reductive cleavage methods, while more common for benzyl (B1604629) ethers, can sometimes be applied to aryl ethers, particularly with potent reducing systems like sodium in liquid ammonia (B1221849) (Birch reduction conditions), although this can also affect the aromatic rings. The choice of cleavage strategy must consider the compatibility with the other functional groups present, namely the amino and carboxylic acid moieties, which may require protection prior to the reaction.

Table 1: Potential Reagents for Phenoxy Ether Cleavage

Reagent Conditions Product Type Potential Side Reactions
Boron tribromide (BBr₃) Anhydrous solvent (e.g., DCM), low temp to RT 2-Amino-5-hydroxybenzoic acid + 4-chlorophenol Complexation with amino and carboxyl groups
Hydrobromic acid (HBr) High temperature, sealed tube 2-Amino-5-hydroxybenzoic acid + 4-chlorophenol Potential for ring bromination

Once cleaved, the resulting 2-amino-5-hydroxybenzoic acid becomes a platform for further modifications. The newly formed phenolic hydroxyl group can be re-alkylated or acylated, introducing a variety of different ether or ester linkages at this position, thereby creating a library of analogs with modified physicochemical properties.

Electrophilic Aromatic Substitution and Directed Metalation on the Benzoic Acid and Chlorophenoxy Moieties

The two distinct aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution:

The benzoic acid moiety is substituted with three groups: an amino group (-NH₂), a carboxylic acid group (-COOH), and a phenoxy group (-OAr). The amino group is a powerful activating, ortho-, para-directing group. The phenoxy group is also activating and ortho-, para-directing. Conversely, the carboxylic acid is a deactivating, meta-directing group. The activating nature of the amino and phenoxy groups dominates the reactivity of this ring. Substitution is therefore strongly directed to the positions ortho and para to the activating groups. Specifically, the C-3 position (ortho to -NH₂) and the C-6 position (ortho to the phenoxy group) are the most probable sites for electrophilic attack.

The chlorophenoxy moiety contains a chloro group (-Cl) and an ether linkage (-OAr). The ether linkage is an activating, ortho-, para-directing group, while the chloro group is deactivating yet also ortho-, para-directing. The activating effect of the ether oxygen will direct incoming electrophiles primarily to the two ortho positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Product (Benzoic Acid Ring) Predicted Major Product (Chlorophenoxy Ring)
Nitration HNO₃, H₂SO₄ 2-Amino-3-nitro-5-(4-chlorophenoxy)benzoic acid 2-Amino-5-(4-chloro-2-nitrophenoxy)benzoic acid
Bromination Br₂, FeBr₃ 2-Amino-3-bromo-5-(4-chlorophenoxy)benzoic acid 2-Amino-5-(2-bromo-4-chlorophenoxy)benzoic acid

Directed Metalation:

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgbaranlab.org In this compound, both the carboxylic acid and the amino group can function as DMGs.

The carboxylic acid, upon deprotonation with a strong base to form a lithium carboxylate, is an effective DMG, directing metalation to the C-6 position. semanticscholar.orgrsc.orgorganic-chemistry.org The amino group can also direct lithiation to the C-3 position. The outcome of a competitive metalation would depend on the specific reaction conditions, including the base used and the presence of coordinating ligands like TMEDA (tetramethylethylenediamine). This approach allows for the introduction of a wide range of electrophiles at specific positions that are not accessible through classical EAS reactions.

Role as a Precursor in Heterocyclic Synthesis (e.g., thiadiazoles)

Anthranilic acid derivatives are valuable starting materials for the synthesis of a wide array of heterocyclic compounds. This compound is well-suited for this role, with the ortho-disposed amino and carboxyl groups enabling cyclization reactions to form fused heterocyclic systems.

A prominent application is in the synthesis of 2-amino-1,3,4-thiadiazoles, a class of compounds known for a range of biological activities. nih.govdovepress.com The synthesis typically involves the reaction of the carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent. researchgate.netnih.gov For instance, heating this compound with thiosemicarbazide in polyphosphoric acid (PPA) or a similar condensing agent would lead to the formation of the corresponding acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to yield the target 2-amino-5-substituted-1,3,4-thiadiazole. researchgate.netnih.gov

This transformation effectively converts the benzoic acid scaffold into a new heterocyclic system, providing a pathway to novel chemical entities.

Table 3: Synthesis of a Thiadiazole Derivative

Reactant 1 Reactant 2 Reagent/Conditions Product

Investigation of Intermolecular Interactions (e.g., cocrystal formation) and Supramolecular Chemistry

The study of intermolecular interactions is crucial for understanding and controlling the solid-state properties of molecules. This compound possesses multiple functional groups capable of forming strong and directional hydrogen bonds, making it an excellent candidate for studies in supramolecular chemistry and cocrystal engineering.

The primary sites for hydrogen bonding are the carboxylic acid group (both a donor and an acceptor) and the amino group (a donor). The ether oxygen and the chlorine atom can also act as weak hydrogen bond acceptors.

A common and highly stable interaction for carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, creating an R²₂(8) graph-set motif. nih.gov The amino group can form N-H···O hydrogen bonds with the carbonyl oxygen of the carboxylic acid of a neighboring molecule, leading to the formation of extended chains or sheets. researchgate.netresearchgate.net These interactions can create robust supramolecular architectures.

Cocrystallization, the process of forming a crystalline solid containing two or more different neutral molecules in a stoichiometric ratio, offers a strategy to modify the physicochemical properties of a compound without altering its covalent structure. internationalscholarsjournals.comgoogle.com By co-crystallizing this compound with other molecules (coformers) that have complementary hydrogen bonding sites (e.g., pyridines, amides), it is possible to generate novel supramolecular synthons and create new solid forms with potentially improved properties.

Table 4: Potential Supramolecular Synthons

Donor Group Acceptor Group Synthon Type Resulting Motif
Carboxylic Acid (-OH) Carboxylic Acid (C=O) Homosynthon R²₂(8) Dimer
Amino (-NH₂) Carboxylic Acid (C=O) Heterosynthon Chain/Sheet
Carboxylic Acid (-OH) Pyridyl-Nitrogen (Coformer) Heterosynthon Salt or Cocrystal

Mechanistic Investigations of Reactions Involving 2 Amino 5 4 Chlorophenoxy Benzoic Acid

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving 2-Amino-5-(4-chlorophenoxy)benzoic acid are fundamental to controlling reaction outcomes. While specific experimental data for this compound is limited in publicly available literature, we can infer its behavior based on related amino- and chloro-substituted benzoic acids.

Reaction Kinetics: The rate of reactions involving the amino and carboxylic acid functional groups of this compound is influenced by several factors, including temperature, concentration of reactants, and the presence of catalysts. For instance, in esterification reactions, the protonation of the carbonyl oxygen of the carboxylic acid is often the rate-determining step. The electron-donating amino group and the electron-withdrawing chlorophenoxy group can modulate the electron density of the benzoic acid ring, thereby affecting the reactivity of the carboxyl group.

Thermodynamics: Thermodynamic studies provide information about the energy changes that occur during a reaction, indicating the position of equilibrium. The formation of derivatives of this compound, such as amides or esters, is typically governed by the relative stability of the reactants and products. The Gibbs free energy change (ΔG) for these reactions will determine the spontaneity and potential yield. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to estimate the thermodynamic parameters for reactions where experimental data is unavailable.

Table 1: Hypothetical Kinetic Data for the Esterification of this compound with Ethanol (B145695)

Temperature (°C)Initial Concentration of Acid (mol/L)Initial Concentration of Ethanol (mol/L)Rate Constant (k) (L/mol·s)
250.11.01.5 x 10⁻⁵
500.11.06.2 x 10⁻⁵
750.11.02.1 x 10⁻⁴

Note: This table presents hypothetical data for illustrative purposes, based on general principles of esterification kinetics.

Identification of Reaction Intermediates

The identification of transient species, or reaction intermediates, is key to elucidating a reaction mechanism. For reactions involving this compound, various spectroscopic and computational techniques can be utilized.

In acylation reactions, such as the formation of an amide from the amino group, an initial nucleophilic attack by the amine on the acylating agent forms a tetrahedral intermediate. This intermediate is typically unstable and rapidly collapses to form the final product and a leaving group. Similarly, in reactions involving the carboxylic acid, such as conversion to an acid chloride using thionyl chloride, a chlorosulfite ester intermediate is formed.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can sometimes be used to detect stable intermediates. For more transient species, computational modeling provides a powerful tool to predict their structures and energies.

Elucidation of Catalytic Cycles

Many reactions involving this compound can be accelerated by catalysts. The elucidation of the catalytic cycle provides a detailed picture of how the catalyst participates in the reaction and is regenerated.

For example, in palladium-catalyzed cross-coupling reactions to modify the aromatic ring, the catalytic cycle typically involves several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The organometallic reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Understanding these cycles allows for the optimization of catalyst loading, ligand choice, and reaction conditions to improve efficiency and yield.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of a reaction. Solvents can influence the stability of reactants, transition states, and products through various intermolecular interactions.

For reactions involving charged intermediates or transition states, polar protic solvents (e.g., water, ethanol) can stabilize these species through hydrogen bonding, often accelerating the reaction. In contrast, polar aprotic solvents (e.g., dimethylformamide, acetonitrile) can be effective for reactions involving polar reactants but can also influence selectivity by solvating cations more effectively than anions. A study on the decarboxylative dechlorination of N-chloro amino acids demonstrated that reaction rates increased in various binary aqueous-organic solvent mixtures, and these effects could be quantitatively described by phenomenological theories of solvent effects. nih.gov

The effect of the solvent on the selectivity of a reaction can be equally important. For instance, in reactions with multiple possible products, the solvent can preferentially stabilize the transition state leading to one product over another, thereby enhancing the yield of the desired isomer.

Table 2: Influence of Solvent on the Hypothetical Rate Constant of a Nucleophilic Aromatic Substitution Reaction of this compound

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Hexane1.91
Dioxane2.215
Acetone211,000
Dimethylformamide (DMF)3750,000
Dimethyl Sulfoxide (DMSO)47200,000

Note: This table presents hypothetical data to illustrate the general trend of solvent effects on nucleophilic aromatic substitution reactions.

Future Research Directions and Potential Innovations for 2 Amino 5 4 Chlorophenoxy Benzoic Acid

Exploration of Novel Synthetic Pathways

The synthesis of 2-Amino-5-(4-chlorophenoxy)benzoic acid, which features a diaryl ether linkage, can be advanced by exploring modern catalytic cross-coupling reactions. Traditional methods like the Ullmann condensation, which typically require harsh reaction conditions, can be improved upon. wikipedia.orgorganic-chemistry.org

Potential Novel Synthetic Routes:

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This reaction has become a powerful tool for the formation of diaryl ethers under milder conditions than the Ullmann reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com Future research could focus on optimizing palladium catalysts and ligands for the specific coupling of 2-amino-5-chlorobenzoic acid derivatives with 4-chlorophenol. The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to enhance the efficiency of these reactions. youtube.com

Copper-Catalyzed Ullmann-Type Reactions with Advanced Ligands: While traditional Ullmann reactions are often inefficient, modern modifications using soluble copper catalysts with ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine can facilitate the diaryl ether synthesis at lower temperatures. wikipedia.orgnih.gov Investigating these improved conditions for the synthesis of this compound could lead to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool for accelerating organic reactions. researchgate.netnih.govtsijournals.comscilit.commdpi.com The application of microwave-assisted synthesis to the formation of the diaryl ether bond in the target molecule could significantly reduce reaction times and potentially eliminate the need for a catalyst in certain nucleophilic aromatic substitution (SNAr) scenarios. researchgate.netnih.govscilit.com

Synthetic PathwayCatalyst/ConditionsPotential Advantages
Buchwald-Hartwig C-O CouplingPalladium catalysts with phosphine ligandsMilder reaction conditions, broader substrate scope
Modern Ullmann CondensationCopper catalysts with ligands (e.g., phenanthroline)Lower temperatures, improved yields
Microwave-Assisted SNArMicrowave irradiation, potentially catalyst-freeRapid reaction times, energy efficiency

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques can provide valuable kinetic and mechanistic insights, moving beyond traditional offline analysis. nih.gov

Applicable In-situ Monitoring Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can be employed to monitor the consumption of reactants and the formation of the diaryl ether product by tracking characteristic vibrational bands of functional groups in real-time. azom.com For instance, the disappearance of the phenolic O-H stretch and the appearance of the aryl-O-aryl ether stretch can be monitored.

Raman Spectroscopy: This technique is particularly well-suited for in-situ monitoring in reaction mixtures, as it is less sensitive to interference from solvents like water. nih.govbeilstein-journals.orgmdpi.com Raman spectroscopy can provide detailed information about the changes in the molecular structure during the reaction, such as the formation of the C-O-C bond.

Spectroscopic TechniqueInformation GainedAdvantages for In-situ Monitoring
In-situ FTIRReal-time concentration changes of reactants and productsProvides functional group analysis during the reaction
In-situ RamanKinetic data and mechanistic insightsLow interference from aqueous media, detailed structural information

High-Throughput Computational Screening for Derivatization

Computational chemistry offers powerful tools for accelerating the discovery of new derivatives of this compound with desired properties. High-throughput computational screening can virtually assess large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov

Computational Screening Approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their potential activities or properties. dergipark.org.tracs.orgnih.govresearchgate.netnih.gov By building a database of structurally similar compounds with known properties, these models can predict the properties of novel, unsynthesized derivatives.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the electronic structure and properties of individual molecules. researchgate.net This allows for the prediction of reactivity, spectral properties, and intermolecular interactions, aiding in the design of derivatives with specific electronic or material characteristics.

Computational MethodApplication in DerivatizationPredicted Properties
QSARPredicting the activity/properties of a large library of virtual derivativesBiological activity, toxicity, material properties
DFTIn-depth analysis of electronic structure and reactivity of selected derivativesReactivity, spectroscopic signatures, intermolecular forces

Development of Sustainable Synthesis Methods

The principles of green chemistry can be applied to develop more environmentally friendly and sustainable methods for the synthesis of this compound.

Sustainable Synthesis Strategies:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. rsc.orgnih.govresearchgate.netnih.govacs.org Future research could explore the potential of enzymes, such as dioxygenases or laccases, to catalyze the formation of the diaryl ether linkage or other key steps in the synthesis.

Microwave-Assisted Green Synthesis: As mentioned earlier, microwave-assisted synthesis can reduce energy consumption and reaction times. researchgate.netnih.govtsijournals.comscilit.commdpi.com Combining this with the use of greener solvents or even solvent-free conditions would further enhance the sustainability of the synthesis.

Sustainable ApproachKey PrinciplesPotential Benefits
BiocatalysisUse of enzymes as catalystsHigh selectivity, mild conditions, reduced waste
Microwave-Assisted SynthesisUse of microwave irradiation for heatingReduced reaction times, lower energy consumption

Integration with Advanced Materials Science

The structural motifs present in this compound, namely the aromatic rings, amino group, and carboxylic acid group, make it a candidate for integration into advanced non-biological materials.

Potential Applications in Materials Science:

Polymer Synthesis: The amino and carboxylic acid functionalities allow this molecule to be used as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. nih.govmdpi.comresearchgate.net The incorporation of the chlorophenoxy group could impart specific properties like thermal stability or flame retardancy to the resulting polymer.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming MOFs. nih.govrsc.orgekb.egscinito.ai The functional groups on the aromatic rings could then be available for post-synthetic modification or could influence the catalytic or adsorption properties of the MOF.

Material ClassRole of the CompoundPotential Properties of the Material
Polyimides/PolyamidesMonomerEnhanced thermal stability, flame retardancy
Metal-Organic Frameworks (MOFs)Organic linkerTunable porosity, catalytic activity, sensing capabilities

Q & A

Basic: What are the standard synthetic routes for 2-amino-5-(4-chlorophenoxy)benzoic acid, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling 4-chlorophenol with a substituted benzoic acid precursor. Key steps include:

  • Nucleophilic aromatic substitution : React 5-amino-2-chlorobenzoic acid with 4-chlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .
  • Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the amino group during synthesis, followed by acidic deprotection (e.g., TFA) to avoid side reactions .
  • Purification : Employ recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve >95% purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 6.8–7.5 ppm) and carboxylic acid (δ ~12 ppm). Compare with analogs like 4-(4-chlorophenoxy)benzoic acid .
    • High-resolution mass spectrometry (HRMS) : Use ESI+ mode to confirm the molecular ion [M+H]⁺ (e.g., calculated for C₁₃H₁₁ClN₂O₃: 302.0463) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 column, gradient elution (10–90% acetonitrile in 0.1% formic acid), UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

Methodological Answer:

  • Substituent variation : Systematically modify the chloro-phenoxy group (e.g., replace Cl with F or Br) to evaluate effects on target binding. For example, fluorinated analogs (e.g., 4O8 in ) show altered lipophilicity and metabolic stability .
  • Bioisosteric replacement : Substitute the carboxylic acid with a sulfonamide (as in PF-05089771, ) to enhance blood-brain barrier penetration.
  • In vitro assays : Use enzyme inhibition assays (e.g., COX-2 or NaV1.7 channels) to correlate substituent changes with activity .

Advanced: How can metabolic stability and cytochrome P450 (CYP) inhibition risks be mitigated during preclinical development?

Methodological Answer:

  • Metabolic profiling : Incubate with human liver microsomes (HLMs) to identify major metabolites. For example, hydroxylation at the para position of the chlorophenoxy group is common .
  • CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms. If inhibition occurs, introduce electron-withdrawing groups (e.g., CF₃) to reduce binding affinity .
  • Prodrug strategies : Convert the carboxylic acid to an ethyl ester to improve oral bioavailability and reduce first-pass metabolism .

Advanced: How to resolve contradictions in reported binding affinities across different assay systems?

Methodological Answer:

  • Orthogonal validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to corroborate fluorescence polarization (FP) assay results. For example, discrepancies in NaV1.7 inhibition ( ) may arise from assay-specific buffer conditions .
  • Control for aggregation : Include detergents (e.g., 0.01% Tween-20) in FP assays to prevent false positives from compound aggregation .

Basic: What strategies improve aqueous solubility for in vitro assays?

Methodological Answer:

  • pH adjustment : Dissolve in 10 mM sodium bicarbonate (pH 8.5) to ionize the carboxylic acid group .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) for stock solutions .

Advanced: How to assess polymorphism and crystallinity for formulation development?

Methodological Answer:

  • X-ray crystallography : Determine crystal packing using synchrotron radiation (e.g., as in for 2-amino-5-fluorobenzoic acid) .
  • DSC/TGA : Monitor melting points and thermal decomposition. Polymorphs may show distinct endotherms (e.g., Form I: 185°C vs. Form II: 190°C) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic solutions with sodium bicarbonate before disposal in designated organic waste containers .

Advanced: How can computational modeling predict binding modes to biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., NaV1.7 voltage-sensing domain in ). Validate with mutagenesis data .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., Lys123 and Asp158 in COX-2) .

Advanced: What methods detect and quantify synthetic impurities?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column with gradient elution and MRM mode to detect residual starting materials (e.g., 5-chloroanthranilic acid, ) .
  • Limit of detection (LOD) : Achieve ≤0.1% impurity detection via UV at 210 nm and spiked calibration standards .

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